2-Azido-3,5-dibromobenzoic acid
Description
Structure
3D Structure
Properties
CAS No. |
830340-88-0 |
|---|---|
Molecular Formula |
C7H3Br2N3O2 |
Molecular Weight |
320.93 g/mol |
IUPAC Name |
2-azido-3,5-dibromobenzoic acid |
InChI |
InChI=1S/C7H3Br2N3O2/c8-3-1-4(7(13)14)6(11-12-10)5(9)2-3/h1-2H,(H,13,14) |
InChI Key |
JXNLFVOPCKZRSP-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C=C(C(=C1C(=O)O)N=[N+]=[N-])Br)Br |
Origin of Product |
United States |
Contextualization Within Halogenated Aromatic and Azido Aromatic Building Blocks Research
The utility of 2-Azido-3,5-dibromobenzoic acid is best understood by first examining the two classes of compounds it represents: halogenated aromatics and azido-aromatics.
Halogenated aromatic compounds are fundamental building blocks in organic synthesis, valued for their tunable electronic and steric properties. acs.org The identity, number, and position of halogen atoms on an aromatic ring profoundly influence a molecule's reactivity, lipophilicity, and metabolic pathways. nih.gov Halogens, particularly bromine and iodine, are excellent leaving groups in transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira couplings), enabling the formation of new carbon-carbon and carbon-heteroatom bonds. Furthermore, heavier halogens can participate in "halogen bonding," a non-covalent interaction that is increasingly exploited in crystal engineering and drug design to control molecular assembly. nih.govresearchgate.net The strategic placement of halogens allows chemists to direct synthetic transformations and fine-tune the properties of the final products. acs.org
Azido-aromatic compounds offer a complementary set of synthetic advantages centered on the azide (B81097) (–N₃) functional group. The azide is a versatile precursor to primary amines via reduction, such as in the Staudinger reaction. wikipedia.org More prominently, the azide group is a key participant in 1,3-dipolar cycloaddition reactions, most notably the copper-catalyzed azide-alkyne cycloaddition (CuAAC) and strain-promoted azide-alkyne cycloaddition (SPAAC). wikipedia.orgnih.gov These "click chemistry" reactions are prized for their high efficiency, selectivity, and biocompatibility, making azides invaluable tools for bioconjugation, materials science, and pharmaceutical development. wikipedia.orgnih.gov The azide group is relatively stable and bioorthogonal, meaning it does not typically react with biological functional groups, allowing for its use in complex biological systems. nih.gov
This compound uniquely merges these two worlds. It possesses the reactivity of an aryl azide, ready for click chemistry or conversion to an amine, combined with the synthetic handles of a dibrominated aromatic ring, poised for cross-coupling reactions. This dual-functionality makes it a highly valuable and versatile building block.
Historical Development and Synthetic Utility of Azido Functionalized Benzoic Acids
The synthetic utility of benzoic acid and its derivatives is well-established, with a history stretching back to the 16th century. wikipedia.orgacs.org As a simple aromatic carboxylic acid, it serves as a precursor to a vast array of more complex molecules, including preservatives, polymers, and pharmaceuticals. wikipedia.orgnih.gov The functionalization of the benzoic acid scaffold has been a continuous goal in organic chemistry to create more sophisticated reagents.
The introduction of an azido (B1232118) group onto a benzoic acid ring creates a powerful bifunctional molecule. The historical development of such compounds is tied to the advancement of diazotization and azidation reactions. A common and efficient method for introducing an azide (B81097) group onto an aromatic ring is through the diazotization of an aromatic amine, followed by substitution with an azide salt (e.g., sodium azide). organic-chemistry.org This process is readily applicable to aminobenzoic acids, providing a straightforward route to azido-functionalized benzoic acids.
The synthetic utility of these compounds lies in their orthogonal reactivity. The carboxylic acid group can readily undergo esterification or amidation reactions, while the azide group remains available for subsequent transformations like cycloadditions or reductions. This allows for a stepwise and controlled assembly of complex molecules. For instance, the carboxylic acid can be anchored to a polymer resin or a biomolecule, with the azide function serving as a "clickable" handle for further modification.
Significance of Polyhalogenated Benzoic Acid Scaffolds in Advanced Chemical Construction
Polyhalogenated benzoic acids, those bearing two or more halogen atoms, are critical intermediates in the synthesis of pharmaceuticals, agrochemicals, and advanced materials. The presence of multiple halogens provides several advantages:
Site-Selective Reactivity: Different halogens (e.g., bromine vs. iodine) or different positions on the ring can exhibit differential reactivity in cross-coupling reactions, allowing for sequential, site-selective modifications.
Structural Scaffolding: The rigid framework of the benzoic acid, decorated with halogens, provides a well-defined three-dimensional structure. This is particularly important in fragment-based drug discovery, where halogenated fragments are used to probe binding pockets and establish key halogen bonding interactions. nih.govresearchgate.net
Compounds like 3,5-dibromobenzoic acid and 2,5-dibromobenzoic acid are common starting materials in multi-step syntheses. google.comchemicalbook.comsigmaaldrich.comnih.gov The synthesis of 2-Azido-3,5-dibromobenzoic acid itself begins with a polyhalogenated precursor, 2-amino-3,5-dibromobenzoic acid, highlighting the foundational role of these scaffolds. vulcanchem.comnih.gov
Overview of Research Trajectories and Unique Attributes of 2 Azido 3,5 Dibromobenzoic Acid
Precursor Synthesis and Regioselective Functionalization Strategies
The construction of the this compound scaffold relies on the careful synthesis of a key precursor, 2-amino-3,5-dibromobenzoic acid, followed by the conversion of the amino group to an azide.
The primary precursor for the target compound is 2-amino-3,5-dibromobenzoic acid. nih.gov A common starting material for this precursor is anthranilic acid (2-aminobenzoic acid) or its derivatives. core.ac.uk The synthesis involves the direct bromination of the aromatic ring. Research has shown that the reaction conditions, particularly temperature, are critical for achieving the desired 3,5-dibromo substitution pattern. One effective method involves the bromination of anthranilic acid with elemental bromine in a glacial acetic acid solution. When the reaction is conducted near the boiling point of the acetic acid, the primary product is 3,5-dibromoanthranilic acid, whereas conducting the reaction at colder temperatures favors the formation of 5-bromoanthranilic acid. scispace.com
An alternative route involves the bromination of an anthranilic acid alkyl ester in the presence of an oxidizing agent, such as hydrogen peroxide, which also yields the 3,5-dibromoanthranilic acid ester. google.comgoogle.com
The amino group at the 2-position is then converted into a diazonium salt through a process called diazotization. scirp.orgscirp.org This reaction, typically carried out using sodium nitrite (B80452) in an acidic medium, transforms the amino group into an excellent leaving group (N₂), which facilitates its replacement with an azide in a subsequent step. rjptonline.orgchemtube3d.com The formation of this benzenediazonium (B1195382) carboxylate intermediate is a crucial step that paves the way for introducing the azido (B1232118) functionality. ijpsjournal.com
Once the 2-amino-3,5-dibromobenzoic acid precursor is prepared and converted to its diazonium salt, the azido group is introduced. A robust method for converting primary aromatic amines to azides is through a diazotransfer reaction. organic-chemistry.org This method is often preferred for its mild conditions and efficiency. Reagents such as imidazole-1-sulfonyl azide hydrochloride or triflyl azide are effective "diazo donors" for this transformation. organic-chemistry.org
The synthesis of aromatic azides from the corresponding amines can also be achieved under mild conditions using tert-butyl nitrite and azidotrimethylsilane. organic-chemistry.org A more recent approach that highlights the utility of diazotransfer reactions involves the conversion of 2'-amino-modified RNA into 2'-azido RNA using fluorosulfuryl azide (FSO₂N₃). nih.gov This demonstrates the effectiveness of post-synthesis functionalization on complex molecules, a principle that applies directly to the conversion of the 2-amino-3,5-dibromobenzoic acid precursor to the final product.
The introduction of two bromine atoms onto an aromatic ring is a classic example of electrophilic aromatic substitution. libretexts.org For a substrate like benzoic acid, the carboxylic acid group is a deactivating, meta-directing group. However, the amino group in the precursor, anthranilic acid, is a powerful activating, ortho-, para-directing group. The synthesis of the 3,5-dibromo isomer takes advantage of this directing effect.
Traditional methods for aromatic bromination involve the use of elemental bromine (Br₂) with a Lewis acid catalyst, such as ferric bromide (FeBr₃) or aluminum bromide (AlBr₃). libretexts.orgyoutube.com The catalyst polarizes the Br-Br bond, creating a potent electrophile (Br⁺) that is attacked by the electron-rich aromatic ring. libretexts.org
More contemporary and often milder methods utilize N-bromosuccinimide (NBS) as the bromine source. nsf.govorganic-chemistry.org These reactions can be catalyzed by various systems. For instance, mandelic acid has been shown to catalyze a highly regioselective aromatic bromination with NBS in aqueous conditions at room temperature. organic-chemistry.org The efficacy of these methods relies on activating the halogen source to enhance its electrophilic character. nsf.gov
The synthesis of this compound is a prime example of a sequential functionalization strategy, where reactions are performed in a specific order to build molecular complexity and achieve the desired substitution pattern. figshare.comnih.gov
The most logical and efficient synthetic route is as follows:
Bromination: Starting with anthranilic acid, a regioselective dibromination is performed to install bromine atoms at the 3- and 5-positions, yielding 2-amino-3,5-dibromobenzoic acid. scispace.com This step leverages the directing effects of the existing amino and carboxyl groups.
Azidation: The amino group of the resulting 2-amino-3,5-dibromobenzoic acid is then converted to an azide. This is typically accomplished via diazotization to form a diazonium salt, followed by reaction with an azide source or through a direct diazotransfer reaction. organic-chemistry.orgnih.gov
This sequence ensures that the highly activating amino group directs the bromination to the desired positions before it is converted into the azido group.
Optimized Reaction Conditions and Catalytic Approaches for Synthesis
The efficiency, yield, and purity of the final product are highly dependent on the optimization of reaction parameters for each synthetic step.
Both solvent and temperature play a pivotal role in the synthesis of this compound and its precursors.
For the bromination of anthranilic acid , temperature is a critical factor in determining the regioselectivity of the product. Studies have shown a significant difference in the product distribution based on the reaction temperature.
In azidation reactions , temperature and solvent choice are crucial for both reaction speed and safety. Higher temperatures can lead to increased conversion rates. For example, in one study on azide synthesis, increasing the temperature from 80 °C to 190 °C resulted in a jump from 55% to 100% conversion. nih.gov The choice of solvent is also critical. While solvents like DMSO have been used, greener alternatives such as acetonitrile (B52724) are often preferred due to easier product isolation and better environmental profiles. nih.gov Water has also been shown to be an effective medium for certain syntheses, sometimes leading to purer products compared to organic solvents like ethyl acetate (B1210297). biotage.com The optimization of these conditions is essential for developing a safe and efficient process, particularly when working with potentially energetic azide compounds.
Below is a table summarizing the influence of reaction conditions on key synthetic steps.
| Reaction Step | Parameter | Condition | Effect on Reaction | Source |
| Bromination | Temperature | Near freezing point of acetic acid | Favors 5-bromoanthranilic acid | scispace.com |
| Temperature | Near boiling point of acetic acid | Favors 3,5-dibromoanthranilic acid | scispace.com | |
| Azidation | Temperature | 80 °C | Moderate conversion (e.g., 59%) | nih.gov |
| Temperature | 190 °C | Full conversion | nih.gov | |
| Solvent | Water | Can lead to higher purity products | biotage.com | |
| Solvent | Acetonitrile | Greener alternative to DMF, desirable for high-temp reactions | nih.gov |
Role of Stoichiometric Reagents and Catalytic Systems in Azidation and Halogenation
The synthesis of this compound is heavily reliant on the precise application of stoichiometric reagents for both the halogenation of the aromatic ring and the subsequent azidation.
Halogenation: The precursor, 2-amino-3,5-dibromobenzoic acid, is typically synthesized by the electrophilic bromination of 2-aminobenzoic acid (anthranilic acid). This reaction employs stoichiometric amounts of bromine in a suitable solvent, such as glacial acetic acid. The amino group is a strong activating group, directing the incoming bromine electrophiles to the ortho and para positions. To achieve dibromination at the 3- and 5-positions relative to the carboxylic acid, careful control of the reaction conditions is necessary to prevent the formation of other isomers.
Azidation: The conversion of 2-amino-3,5-dibromobenzoic acid to the corresponding azide is a classic example of a Sandmeyer-type reaction, which proceeds via a diazonium salt intermediate.
Diazotization: This initial step involves the reaction of the primary aromatic amine with nitrous acid, which is generated in situ from sodium nitrite and a strong mineral acid like hydrochloric or sulfuric acid at low temperatures (typically 0–5 °C). organic-chemistry.org The acid protonates nitrous acid, forming the nitrosonium ion (NO+), which is the active electrophile that reacts with the amino group.
Azide Displacement: The resulting diazonium salt is highly reactive and is immediately treated with a source of azide ions, most commonly sodium azide (NaN₃). The azide anion acts as a nucleophile, displacing the dinitrogen gas (N₂) from the diazonium group to form the aryl azide. organic-chemistry.orgrsc.org
The stoichiometry of these reagents is critical for high yields and to minimize the formation of byproducts. An excess of nitrous acid can lead to unwanted side reactions, while insufficient acid can result in incomplete diazotization.
| Reagent | Role in Synthesis | Typical Stoichiometry (relative to amine) |
| Bromine (Br₂) | Electrophile for halogenation | 2.0 - 2.2 equivalents |
| Sodium Nitrite (NaNO₂) | Source of nitrous acid for diazotization | 1.0 - 1.2 equivalents |
| Hydrochloric Acid (HCl) | Catalyst for diazotization and pH control | 2.0 - 3.0 equivalents |
| Sodium Azide (NaN₃) | Nucleophile for azidation | 1.0 - 1.5 equivalents |
Catalytic Systems: While the traditional synthesis relies on stoichiometric reagents, modern organic chemistry has seen the development of catalytic systems for azidation reactions. For instance, copper(I)-catalyzed azidation of aryl halides and boronic acids are established methods for forming aryl azides. rsc.org More advanced methodologies involve the direct C-H azidation of aromatic rings using transition metal catalysts, such as those based on iron or manganese. nih.govnih.gov These catalytic approaches could, in principle, be applied to 3,5-dibromobenzoic acid, offering a more direct route that avoids the synthesis of the amino precursor. However, achieving regioselectivity at the 2-position would be a significant challenge due to the electronic and steric influences of the existing substituents.
Principles of Green Chemistry in Synthetic Design for this compound
The principles of green chemistry aim to reduce the environmental impact of chemical processes. The synthesis of this compound can be evaluated and potentially improved through this lens.
Atom Economy: The traditional diazotization route has a moderate atom economy due to the formation of sodium salts and the loss of dinitrogen gas. Direct C-H azidation, if developed, would offer a significantly higher atom economy as it would eliminate the need for the amine synthesis and diazotization steps.
Use of Safer Solvents: The bromination step often uses glacial acetic acid, which is corrosive. Diazotization reactions are typically carried out in water, which is an environmentally benign solvent. organic-chemistry.org Efforts to replace hazardous organic solvents in purification steps with greener alternatives like ethanol or ethyl acetate are also a key consideration.
Hazardous Reagents: A significant concern in this synthesis is the use of sodium azide, which is highly toxic and explosive. While essential for the traditional route, handling this reagent requires stringent safety precautions. Research into alternative, safer azidating agents is an ongoing area of green chemistry.
Catalysis over Stoichiometric Reagents: The development of catalytic C-H azidation methods aligns with green chemistry principles by reducing the amount of waste generated from stoichiometric reagents. chemmethod.com Although not yet standard for this specific compound, it represents a greener synthetic pathway for the future.
| Green Chemistry Principle | Application in Synthesis of this compound |
| Prevention | Designing synthetic routes to minimize waste. |
| Atom Economy | Favoring catalytic C-H azidation over multi-step routes. |
| Less Hazardous Chemical Syntheses | Seeking alternatives to highly toxic sodium azide. |
| Designing Safer Chemicals | The final product itself has potential hazards that should be considered. |
| Safer Solvents and Auxiliaries | Utilizing water as a solvent in the diazotization step. |
| Design for Energy Efficiency | Conducting reactions at ambient temperature and pressure where possible. |
| Use of Renewable Feedstocks | Not directly applicable as the starting materials are petroleum-derived. |
| Reduce Derivatives | Avoiding unnecessary protection/deprotection steps. |
| Catalysis | Employing catalytic methods for azidation to reduce stoichiometric waste. |
| Design for Degradation | Considering the environmental fate of the product and byproducts. |
| Real-time analysis for Pollution Prevention | Using techniques like HPLC to monitor reaction completion and prevent byproduct formation. |
| Inherently Safer Chemistry for Accident Prevention | Taking extreme care when handling sodium azide. |
Isolation, Purification, and Characterization at the Research Scale
The successful synthesis of this compound is contingent on effective methods for its isolation, purification, and characterization to ensure the final product is of high purity and its structure is confirmed.
Chromatographic Separations for Compound Purity Enhancement
Flash column chromatography is a standard and effective technique for the purification of aryl azides from reaction mixtures. rsc.orgamazonaws.comorgsyn.org
Stationary Phase: Silica gel is the most commonly used stationary phase for the purification of moderately polar organic compounds like this compound.
Mobile Phase: The choice of eluent is crucial and is typically a mixture of a non-polar solvent (e.g., hexane (B92381) or petroleum ether) and a more polar solvent (e.g., ethyl acetate or dichloromethane). The polarity of the solvent mixture is optimized to achieve good separation between the desired product and any impurities, such as unreacted starting material or byproducts. A gradient elution, where the polarity of the solvent is gradually increased, can be particularly effective.
Detection: Fractions are typically collected and analyzed by thin-layer chromatography (TLC) to identify those containing the pure product.
Recrystallization and Precipitation Techniques
Recrystallization is a powerful method for purifying solid organic compounds. orgsyn.org The selection of an appropriate solvent or solvent system is key to successful recrystallization.
Solvent Selection: An ideal solvent for recrystallization will dissolve the compound when hot but not when cold. For a compound like this compound, which has both polar (carboxylic acid, azide) and non-polar (brominated benzene (B151609) ring) character, a mixture of solvents may be necessary. For example, it could be dissolved in a minimal amount of a hot polar solvent like ethanol or acetone, followed by the slow addition of a less polar solvent like water or hexane until turbidity is observed. acs.orgnih.govnih.gov
Procedure: The crude product is dissolved in the minimum amount of the hot solvent, and the solution is then allowed to cool slowly and undisturbed. This slow cooling promotes the formation of well-defined crystals, excluding impurities from the crystal lattice. The purified crystals are then collected by filtration.
Methodologies for Monitoring Reaction Progress (e.g., HPLC)
Monitoring the progress of the synthesis is essential to determine the reaction endpoint and to minimize the formation of byproducts.
Thin-Layer Chromatography (TLC): TLC is a quick and simple method used to qualitatively monitor a reaction. Small aliquots of the reaction mixture are spotted on a TLC plate and eluted with an appropriate solvent system. The disappearance of the starting material spot and the appearance of the product spot indicate the progress of the reaction.
High-Performance Liquid Chromatography (HPLC): HPLC is a more quantitative and precise method for reaction monitoring. patsnap.comtcichemicals.comtcichemicals.com It can separate the components of a reaction mixture with high resolution, allowing for the accurate determination of the concentration of the starting material, product, and any byproducts over time. A typical HPLC setup for this analysis would involve a reverse-phase column (e.g., C18) and a mobile phase consisting of a mixture of an aqueous buffer (often with an acid like trifluoroacetic acid to suppress ionization of the carboxylic acid) and an organic solvent like acetonitrile or methanol. The components are detected using a UV detector, as the aromatic ring of the compound is UV-active.
| Technique | Application in the Synthesis of this compound |
| Thin-Layer Chromatography (TLC) | Rapid, qualitative monitoring of the conversion of 2-amino-3,5-dibromobenzoic acid to the product. |
| High-Performance Liquid Chromatography (HPLC) | Quantitative analysis of reaction progress, determination of purity, and identification of byproducts. |
| Flash Column Chromatography | Primary method for purification of the crude product. |
| Recrystallization | Final purification step to obtain a highly pure, crystalline solid. |
Reactivity Profiles of the Azido Moiety
The azido group (-N₃) is a high-energy functional group that serves as a linchpin for several important chemical reactions, most notably cycloadditions and reductions.
Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) in Triazole Formation
The Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) is a cornerstone of click chemistry, enabling the efficient and regioselective synthesis of 1,4-disubstituted 1,2,3-triazoles. organic-chemistry.org This reaction is known for its high yields, mild reaction conditions, and tolerance of a wide range of functional groups. organic-chemistry.orginterchim.com For this compound, this reaction provides a powerful method for molecular conjugation.
While specific studies detailing the reaction of this compound with a wide array of alkynes are not extensively documented in the literature, the general principles of CuAAC allow for the prediction of its reactivity with various alkyne partners. The reaction is broadly applicable to terminal alkynes.
Commonly used alkyne partners in CuAAC reactions include:
Phenylacetylene and its derivatives: These aromatic alkynes are frequently used due to their commercial availability and reactivity. The reaction with this compound would yield a triazole with a phenyl substituent. d-nb.infobohrium.com
Propargyl alcohol and its ethers/esters: The hydroxyl group of propargyl alcohol can be further functionalized, making it a versatile building block in organic synthesis. nih.govsci-hub.se
Propargyl amines: These compounds introduce a basic nitrogen atom, which can be useful for further chemical modifications or for biological applications.
Alkynes with functional handles: Alkynes bearing other functional groups such as esters, amides, or other halides can be employed to create more complex molecular architectures.
The choice of the alkyne partner allows for the introduction of a wide range of chemical functionalities into the resulting triazole product, demonstrating the modularity of the click chemistry approach.
Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) is a variation of the azide-alkyne cycloaddition that does not require a metal catalyst, making it particularly suitable for biological applications where the toxicity of copper is a concern. nih.gov This reaction utilizes strained cyclooctynes, where the ring strain provides the driving force for the reaction. broadpharm.com
Commonly used cyclooctynes in SPAAC include:
Dibenzocyclooctynes (DBCO) nih.govub.edu
Bicyclononynes (BCN) ub.edu
Azadibenzocyclooctynes (ADIBO)
The reaction of this compound with these strained alkynes would proceed without the need for a copper catalyst, offering an alternative route to triazole formation. nih.govresearchgate.net The reaction rate can be influenced by the specific cyclooctyne (B158145) used, with more strained systems generally reacting faster. nih.gov
In contrast, the SPAAC mechanism is a concerted [3+2] cycloaddition, driven by the release of ring strain in the cyclooctyne. nih.gov This catalyst-free nature makes it a bioorthogonal reaction, meaning it can proceed in a biological environment without interfering with native biochemical processes.
Reduction of the Azido Group to Amine Functionality
The azido group can be readily reduced to the corresponding primary amine. This transformation is a fundamental process in organic synthesis, providing access to arylamines which are important intermediates in the pharmaceutical and materials sciences. The reduction of this compound yields 2-amino-3,5-dibromobenzoic acid, a compound that has been synthesized and characterized. nih.govresearchgate.net
Catalytic hydrogenation is a common and efficient method for the reduction of azides. This process typically involves the use of a metal catalyst, such as palladium on carbon (Pd/C), and a source of hydrogen. masterorganicchemistry.commdpi.com
A typical procedure for the catalytic hydrogenation of an aromatic azide involves dissolving the compound in a suitable solvent, such as ethanol or ethyl acetate, adding the Pd/C catalyst, and then exposing the mixture to hydrogen gas, often at atmospheric or slightly elevated pressure. The reaction progress can be monitored by techniques such as thin-layer chromatography (TLC) or spectroscopy. Upon completion, the catalyst is removed by filtration, and the product, in this case, 2-amino-3,5-dibromobenzoic acid, is isolated. researchgate.netnih.gov The reaction is generally clean and high-yielding.
Table 1: Chemical Compounds Mentioned
| Compound Name |
|---|
| This compound |
| 2-Amino-3,5-dibromobenzoic acid |
| Phenylacetylene |
| Propargyl alcohol |
| Dibenzocyclooctyne (DBCO) |
| Bicyclononyne (BCN) |
| Azadibenzocyclooctyne (ADIBO) |
| Palladium on carbon (Pd/C) |
| 2-amino-5-bromopyridine |
| 2,5-dibromopyridine |
| 2-amino-3,5-dibromopyridine |
| N-phenylanthranilic acid |
| 1-aminonaphthalene |
| 2-aminonaphthalene |
| 1-aminopyrene |
| N-aryl anthranilic acids |
| 2-bromo-4-fluorobenzoic acid |
| 2,5-dibromobenzoic acid |
| 2-bromo-4-chlorobenzoic acid |
| N-phenyl-4-fluoroanthranilic acid |
| N-phenyl-5-bromoanthranilic acid |
| N-phenyl-4-chloroanthranilic acid |
| N-(3-chlorophenyl)anthranilic acid |
| N-(3-bromophenyl)anthranilic acid |
| 2,6-dimethylaniline |
| 2-tert-butylaniline |
| 2-isopropylaniline |
| 2-bromo-3-methylbenzoic acid |
| N-phenyl-3-methylanthranilic acid |
| 2,4,6-trinitrobenzoic acid |
| 1,3,5-triaminobenzene |
| cyclohexane-1,3,5-trione trioxime |
| 2-azido-4,6-bispropynyloxy-1,3,5-triazine |
| 2,4-diazido-6-propynyloxy-1,3,5-triazine |
| 2,4,6-trispropargyloxy-1,3,5-triazine |
| 2-azidoadenosine |
Staudinger Ligation and Related Reduction-Derivatization Strategies
The Staudinger reaction is a mild method for the reduction of azides to amines. organic-chemistry.org The reaction involves the treatment of the organic azide with a phosphine (B1218219), typically triphenylphosphine, to form an iminophosphorane intermediate. organic-chemistry.orgwikipedia.org This intermediate is then hydrolyzed to yield the corresponding amine and a phosphine oxide byproduct. organic-chemistry.orgwikipedia.org This transformation is highly chemoselective and compatible with a wide range of functional groups, making it particularly useful in biological chemistry. nih.govsigmaaldrich.com
The Staudinger ligation, a modification of the classical Staudinger reaction, is a powerful tool for the formation of an amide bond. thermofisher.com This reaction occurs between an azide and a phosphine that has an ester group positioned ortho to the phosphorus atom. sigmaaldrich.com The resulting aza-ylide intermediate undergoes an intramolecular cyclization and rearrangement to form a stable amide linkage. thermofisher.com This method has found significant application in the synthesis of peptides and other bioconjugates due to its bioorthogonal nature, meaning the reacting groups are unreactive with most biological functionalities. nih.govnih.gov
In the context of this compound, the Staudinger ligation can be employed to couple the molecule to various biomolecules or synthetic scaffolds. The azido group serves as a handle for reaction with a phosphine-ester reagent, leading to the formation of a new amide bond. This strategy allows for the introduction of the dibrominated benzoic acid moiety into larger molecular architectures.
| Reagent | Product | Reaction Type | Reference |
| Triphenylphosphine, then H₂O | 2-Amino-3,5-dibromobenzoic acid | Staudinger Reduction | organic-chemistry.orgwikipedia.org |
| Phosphine-ester | Amide-linked conjugate | Staudinger Ligation | sigmaaldrich.comthermofisher.com |
Photochemical Transformations Involving the Azido Group (e.g., Cyclization to Benzisoxazole Derivatives)
Aryl azides are known to undergo photochemical transformations upon irradiation with UV light. researchgate.net A key reaction of 2-azidobenzoic acids is their photochemical cyclization to form 2,1-benzisoxazol-3(1H)-ones. sciforum.netbeilstein-journals.org This transformation proceeds through the formation of a highly reactive nitrene intermediate, which then undergoes an intramolecular cyclization. sciforum.net The efficiency of this cyclization can be influenced by factors such as the solvent and the wavelength of the irradiating light. sciforum.net For instance, changing the light wavelength from 365 nm to 253.7 nm has been observed to increase the yield of the cyclization product. sciforum.net
In the case of this compound, photochemical irradiation would be expected to yield 5,7-dibromo-2,1-benzisoxazol-3(1H)-one. This reaction provides a pathway to a class of heterocyclic compounds that have shown potential in medicinal chemistry. nih.gov The benzisoxazole scaffold is present in various biologically active natural products and synthetic compounds. nih.govresearchgate.net
It's important to note that the photolysis of aryl azides can also lead to other products, such as the corresponding amine, through hydrogen abstraction from the solvent by the nitrene intermediate. sciforum.net
| Reactant | Product | Reaction Condition | Reference |
| 2-Azidobenzoic acid | 2,1-Benzisoxazol-3(1H)-one | Photochemical irradiation | sciforum.netbeilstein-journals.org |
| This compound | 5,7-Dibromo-2,1-benzisoxazol-3(1H)-one | Photochemical irradiation | N/A |
Reactivity of the Carboxylic Acid Functionality
The carboxylic acid group of this compound is a versatile functional handle that allows for a variety of chemical modifications.
Esterification Reactions for Molecular Conjugation and Scaffold Diversification
Esterification is a fundamental reaction of carboxylic acids, enabling their conversion into esters. This transformation is widely used for molecular conjugation and the diversification of molecular scaffolds. jocpr.com Common methods for esterification include the Fischer esterification, which involves reacting the carboxylic acid with an alcohol in the presence of a strong acid catalyst, and methods utilizing coupling reagents. jocpr.com
One effective method for the esterification of this compound involves the use of dicyclohexylcarbodiimide (B1669883) (DCC) as a coupling agent, often in the presence of a catalyst like 4-dimethylaminopyridine (B28879) (DMAP). jocpr.com DCC activates the carboxylic acid, facilitating its reaction with an alcohol to form the corresponding ester. jocpr.com This approach is particularly useful for coupling the acid to sensitive or complex alcohol-containing molecules. The resulting esters can serve as key intermediates in the synthesis of more complex molecules or as final products with desired properties.
| Reagent | Product | Catalyst | Reference |
| Alcohol (R-OH) | 2-Azido-3,5-dibromobenzoate ester | Acid catalyst (e.g., H₂SO₄) | jocpr.com |
| Alcohol (R-OH), DCC | 2-Azido-3,5-dibromobenzoate ester | DMAP | jocpr.com |
Amidation and Peptide Coupling Applications
The carboxylic acid functionality of this compound can be readily converted into amides through reaction with primary or secondary amines. libretexts.org This amidation reaction is a cornerstone of peptide synthesis and is crucial for creating peptide bonds. nih.gov
Similar to esterification, peptide coupling reagents are often employed to facilitate amide bond formation. Reagents such as HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate) and HOBt (Hydroxybenzotriazole) are used to activate the carboxylic acid, enabling its efficient reaction with an amine. lumiprobe.com This allows for the incorporation of the 2-azido-3,5-dibromobenzoyl group into peptide chains. lumiprobe.com The azido group can then be further functionalized, for example, via click chemistry, providing a route to complex peptide conjugates. nih.gov
| Reagent | Product | Coupling Reagent | Reference |
| Amine (R-NH₂) | N-substituted-2-azido-3,5-dibromobenzamide | HBTU/HOBt | lumiprobe.com |
Formation of Acyl Halides and Anhydrides as Reactive Intermediates
The carboxylic acid group of this compound can be converted into more reactive derivatives, such as acyl halides and anhydrides. These intermediates are highly susceptible to nucleophilic attack and are valuable precursors for the synthesis of esters, amides, and other carboxylic acid derivatives. libretexts.orgwikipedia.org
Acyl chlorides are commonly prepared by treating the carboxylic acid with thionyl chloride (SOCl₂) or oxalyl chloride. libretexts.orgwikipedia.orgorgoreview.com The reaction with thionyl chloride is particularly convenient as the byproducts, sulfur dioxide and hydrogen chloride, are gaseous and easily removed. wikipedia.org Similarly, acyl bromides can be synthesized using reagents like phosphorus tribromide (PBr₃). libretexts.orglibretexts.org
Acid anhydrides can be formed by the reaction of an acyl chloride with a carboxylate salt or by the dehydration of two carboxylic acid molecules. These reactive intermediates readily undergo nucleophilic acyl substitution reactions.
| Reagent | Product | Byproducts | Reference |
| Thionyl chloride (SOCl₂) | 2-Azido-3,5-dibromobenzoyl chloride | SO₂, HCl | wikipedia.orgorgoreview.com |
| Oxalyl chloride ((COCl)₂) | 2-Azido-3,5-dibromobenzoyl chloride | CO, CO₂, HCl | wikipedia.org |
| Phosphorus tribromide (PBr₃) | 2-Azido-3,5-dibromobenzoyl bromide | H₃PO₃ | libretexts.orglibretexts.org |
Decarboxylation Pathways and Associated Reaction Mechanisms
Decarboxylation, the removal of a carboxyl group as carbon dioxide, is a reaction that can occur under specific conditions. For simple benzoic acids, decarboxylation is generally difficult and requires harsh conditions. However, the presence of certain substituents can facilitate this process. researchgate.net For instance, the decarboxylation of some substituted benzoic acids can be induced by strong acids or by oxidative methods. researchgate.netnih.gov
The mechanism of decarboxylation can vary. In some cases, it may proceed through the formation of a carbanion intermediate after the loss of CO₂. The stability of this intermediate is a key factor in determining the feasibility of the reaction. For some aromatic carboxylic acids, decarboxylation can be achieved through radical pathways. nih.gov
| Reaction | Conditions | Potential Mechanism | Reference |
| Decarboxylation | Strong acid, heat | Formation of an aryl cation | researchgate.net |
| Oxidative Decarboxylation | Peroxyl radicals | Radical mechanism | nih.gov |
Reactivity of the Bromine Substituents on the Aromatic Ring
The two bromine atoms on the phenyl ring of this compound are key sites for synthetic modification. Their susceptibility to palladium-catalyzed cross-coupling, nucleophilic aromatic substitution, and halogen-metal exchange reactions allows for the introduction of a diverse range of carbon and heteroatom-based functionalities. The general reactivity for such substitutions on aryl halides follows the order I > Br > Cl. wikipedia.orglibretexts.org
Palladium-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds, and aryl bromides are common substrates for these transformations. libretexts.orgorganic-chemistry.org The presence of the ortho-azido group is generally tolerated in such reactions, as demonstrated by the successful Suzuki-Miyaura coupling of ortho-azidobromobenzene with various arylboronic acids. researchgate.net This suggests that the bromine atoms on this compound can be selectively functionalized without compromising the integrity of the azide moiety, which can serve as a precursor for fused heterocyclic systems through subsequent reactions like nitrene insertion. researchgate.netnih.gov
Suzuki-Miyaura Reaction: This reaction couples the aryl bromide with an organoboron reagent (typically a boronic acid or ester) in the presence of a palladium catalyst and a base. libretexts.org It is a highly versatile method for creating biaryl structures or introducing alkyl, alkenyl, or alkynyl groups. For this compound, a stepwise coupling could potentially be achieved, allowing for the synthesis of asymmetrically substituted products.
Heck Reaction: The Heck reaction involves the coupling of the aryl bromide with an alkene to form a substituted alkene, typically with high trans selectivity. organic-chemistry.orgmdpi.comnih.gov This reaction offers a direct route to stilbene (B7821643) and cinnamic acid derivatives. The reaction is initiated by the oxidative addition of the aryl bromide to a Pd(0) catalyst. nih.gov
Sonogashira Reaction: This coupling reaction forms a C-C bond between the aryl bromide and a terminal alkyne, catalyzed by palladium and a copper(I) co-catalyst. wikipedia.orglibretexts.orgorganic-chemistry.org It is a fundamental method for synthesizing arylalkynes. The reaction can be performed under mild conditions, which is advantageous for complex substrates. wikipedia.org
Stille Reaction: The Stille reaction couples the aryl bromide with an organotin compound (organostannane). While effective, the toxicity of the tin reagents is a significant drawback. The mechanism proceeds through a catalytic cycle similar to other palladium-catalyzed couplings.
The primary application of these named reactions is the formation of new carbon-carbon bonds, which is crucial for extending the carbon skeleton of this compound. Each reaction utilizes a different coupling partner to introduce specific functionalities.
| Reaction | Coupling Partner | Bond Formed | Typical Product |
| Suzuki-Miyaura | Boronic Acid/Ester (R-B(OH)₂) | C(sp²) - C(sp²), C(sp²) - C(sp³), etc. | Biaryls, Arylalkanes |
| Heck | Alkene (CH₂=CHR) | C(sp²) - C(sp²) | Substituted Alkenes |
| Sonogashira | Terminal Alkyne (H-C≡C-R) | C(sp²) - C(sp) | Arylalkynes |
| Stille | Organostannane (R-Sn(Alkyl)₃) | C(sp²) - C(sp²), C(sp²) - C(sp), etc. | Biaryls, Vinylarenes |
This table summarizes the primary coupling partners and bond types for major palladium-catalyzed reactions applicable to the bromine substituents.
While these reactions are dominated by C-C bond formation, related palladium-catalyzed systems, such as the Buchwald-Hartwig amination, are specifically designed for carbon-heteroatom bond formation (C-N, C-O). Although outside the strict definition of the reactions listed, these methods represent an important complementary strategy for functionalizing the C-Br bonds of the target molecule. researchgate.net
The success of palladium-catalyzed cross-coupling reactions hinges on the careful optimization of the catalyst system, including the palladium precursor, ligands, base, and solvent.
Palladium Precursors: Common precursors include Pd(OAc)₂, Pd(PPh₃)₄, and Pd₂(dba)₃. libretexts.orglibretexts.org For many applications, a Pd(II) precursor like Pd(OAc)₂ is used, which is reduced in situ to the active Pd(0) species. youtube.com
Ligands: The choice of ligand is critical and profoundly influences the catalyst's stability, activity, and selectivity.
Phosphine Ligands: Triphenylphosphine (PPh₃) is a classic ligand. nih.gov However, bulky and electron-rich phosphine ligands, such as tricyclohexylphosphine (B42057) (PCy₃) and dialkylbiaryl phosphines, often provide superior results, especially for less reactive aryl bromides or sterically hindered substrates. nih.govrsc.org They promote the oxidative addition step and stabilize the catalytically active species.
N-Heterocyclic Carbenes (NHCs): NHCs have emerged as a powerful class of ligands that can form highly stable and active palladium complexes, sometimes outperforming phosphines in challenging coupling reactions. nih.gov
Base and Solvent: The base (e.g., K₂CO₃, Cs₂CO₃, NaHCO₃, K₃PO₄) plays a crucial role, particularly in the Suzuki and Heck reactions. nih.govacs.org The solvent choice (e.g., Toluene, Dioxane, DMF, water) can affect solubility, reaction rates, and catalyst stability. nih.govresearchgate.net The development of catalysts effective in aqueous media represents a significant advance in green chemistry. researchgate.net
Below is a table illustrating typical conditions for analogous Suzuki reactions, highlighting the importance of ligand and base selection.
| Aryl Bromide | Boronic Acid | Catalyst/Ligand | Base | Solvent | Yield (%) | Reference |
| 1-Bromo-2-azidobenzene | Phenylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | Toluene/EtOH/H₂O | 85 | researchgate.net |
| 1-Bromo-2,4-dimethoxybenzene | Cyclohexylboronic acid | Pd(OAc)₂ / AntPhos | K₃PO₄ | Toluene | 82 | rsc.org |
| Bromobenzene | Phenylboronic acid | NHC-Pd(II) Complex | KOH | H₂O/iPrOH | 96 | nih.gov |
This table presents a selection of research findings on Suzuki-Miyaura coupling reactions with various aryl bromides, demonstrating the impact of different catalytic systems.
The bromine atoms on this compound are susceptible to nucleophilic aromatic substitution (SNAr). This reactivity is due to the presence of multiple electron-withdrawing groups (the two bromines and the carboxylic acid) on the aromatic ring. masterorganicchemistry.com These groups stabilize the negatively charged intermediate, known as a Meisenheimer complex, which is formed during the characteristic addition-elimination mechanism of SNAr. youtube.com
The reaction is initiated by the attack of a nucleophile (e.g., alkoxides, thiolates, amines) on the carbon atom bearing a bromine atom. This is typically the rate-determining step. youtube.com The subsequent loss of the bromide leaving group restores the aromaticity of the ring. The strong electron-withdrawing nature of the substituents makes the ring electron-poor and thus a good electrophile for this reaction. masterorganicchemistry.com
Due to the electronic asymmetry created by the ortho-azido and para-carboxyl groups relative to the two bromines, regioselectivity can be expected. The precise site of preferential attack would depend on the cumulative electronic and steric effects of the substituents.
Halogen-metal exchange is a powerful method for converting a relatively unreactive C-Br bond into a highly reactive C-metal bond, typically an organolithium or Grignard reagent. wikipedia.org This transformation is usually achieved by treating the aryl bromide with an organolithium reagent, such as n-butyllithium (n-BuLi), at low temperatures. wikipedia.orgrsc.org
A significant challenge in applying this chemistry to this compound is the presence of the acidic proton of the carboxylic acid group. This proton would be readily deprotonated by the strongly basic organometallic reagent, consuming at least one equivalent. nih.gov Strategies to overcome this include:
Protection of the carboxylic acid group (e.g., as an ester) prior to the exchange reaction.
Using multiple equivalents of the organolithium reagent to first deprotonate the acid and then perform the halogen-metal exchange.
Employing specialized reagents like turbo-Grignard reagents (e.g., iPrMgCl·LiCl) that can facilitate the exchange under specific conditions. researchgate.net
Once the organometallic intermediate is formed, it can be quenched with a wide variety of electrophiles (e.g., CO₂, aldehydes, ketones, disulfides), providing access to a vast range of functionalized derivatives that are not directly accessible through other means. The regioselectivity of the exchange (i.e., which of the two bromine atoms reacts first) would be an important consideration, potentially influenced by the directing effects of the ortho-azido group.
Development of Novel Organic Scaffolds and Heterocyclic Systems
The inherent functionalities of this compound, namely the azide, the carboxylic acid, and the dibrominated aromatic ring, provide multiple reaction sites. This allows for its potential use in the synthesis of complex organic molecules.
Synthesis of Polysubstituted Aromatic and Biphenyl (B1667301) Compounds
The bromine atoms on the aromatic ring of this compound are prime candidates for cross-coupling reactions. Techniques such as Suzuki or Stille couplings could theoretically be employed to form new carbon-carbon bonds, leading to the creation of highly substituted biphenyl or other polyaromatic systems. The carboxylic acid and azide groups can be either masked during these transformations or carried through to be used in subsequent synthetic steps.
Construction of Fused-Ring and Spirocyclic Molecular Architectures
The azide functional group is a versatile tool for the construction of nitrogen-containing heterocyclic rings. Through thermal or photochemical decomposition, the azide can generate a highly reactive nitrene intermediate. This intermediate can then undergo intramolecular cyclization by reacting with other parts of the molecule or with external reagents to form fused-ring systems. For instance, the nitrene could potentially insert into a C-H bond of a substituent to form a new ring.
Furthermore, the combination of the carboxylic acid and the azide group opens up possibilities for creating spirocyclic compounds. A synthetic strategy could involve the conversion of the carboxylic acid to a different functional group that could then react intramolecularly with a derivative of the azide group, leading to the formation of a spiro center.
Precursor for Advanced Materials Science Research
The unique combination of functional groups also positions this compound as a potential precursor in the development of advanced materials with tailored properties.
Incorporation into Polymer Backbones and Functional Oligomers via Click Chemistry
The azide group is one of the key functional groups utilized in "click chemistry," specifically the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC). This highly efficient and specific reaction could be used to incorporate the this compound moiety into polymer chains or to create well-defined functional oligomers. By reacting with alkyne-functionalized monomers or polymers, this molecule can introduce aromaticity, bromine atoms for further functionalization, and a carboxylic acid group for tuning solubility or for further reactions.
Design and Synthesis of Functional Ligands for Coordination Chemistry Studies
The carboxylic acid group and the nitrogen atoms of the azide group (or a triazole ring formed via click chemistry) can act as coordination sites for metal ions. This allows for the design and synthesis of novel ligands. The dibromo-substituted aromatic ring provides a rigid scaffold and its electronic properties can influence the coordination environment around a metal center. These ligands could be used to create new metal-organic frameworks (MOFs) or discrete coordination complexes with interesting catalytic, magnetic, or photophysical properties.
Probing Tools in Chemical Biology for Mechanistic Studies (excluding biological effects)
The inherent functionalities of this compound make it an exemplary scaffold for the construction of sophisticated tools to investigate biological mechanisms at the molecular level. The azido group, in particular, serves as a latent reactive handle that can be triggered by light to form a highly reactive nitrene species, enabling the formation of covalent bonds with nearby molecules.
The synthesis of bioconjugates—the covalent attachment of a small molecule to a biomolecule such as a protein or nucleic acid—is a fundamental technique for elucidating biological pathways. This compound is well-suited for this purpose. The carboxylic acid moiety can be readily activated to form an amide bond with amine groups on proteins (e.g., lysine (B10760008) residues) or with modified oligonucleotides.
Once conjugated to a biomolecule of interest, the aryl azide can be used to probe its interactions with other molecules in vitro. For instance, a protein-2-azido-3,5-dibromobenzoate conjugate could be used in a binding assay with a suspected interacting protein. Upon photoactivation, the nitrene generated from the azido group would covalently crosslink to the interacting partner, providing definitive evidence of the interaction and potentially identifying the specific binding site. The bromine atoms can serve as heavy atoms for crystallographic studies of the conjugate, aiding in structure determination.
A hypothetical workflow for such an investigation is presented below:
| Step | Description | Key Functional Group of this compound |
| 1 | Activation and Conjugation | The carboxylic acid is activated (e.g., using EDC/NHS chemistry) and reacted with a primary amine on the biomolecule of interest to form a stable amide linkage. |
| 2 | Incubation with Putative Binding Partner | The resulting bioconjugate is incubated with its suspected interacting molecule(s) under conditions that favor their natural association. |
| 3 | Photo-crosslinking | The mixture is irradiated with UV light, typically in the range of 260-300 nm, to convert the azide to a reactive nitrene. This nitrene then forms a covalent bond with the binding partner. |
| 4 | Analysis | The crosslinked complex is isolated and analyzed (e.g., by SDS-PAGE and mass spectrometry) to confirm the interaction and identify the site of crosslinking. |
While specific research utilizing this compound for this exact purpose is not extensively documented in publicly available literature, the principles are well-established with other aryl azide-containing reagents.
A significant challenge in drug discovery is the identification of the cellular targets of a bioactive small molecule. Photoaffinity labeling is a powerful technique to address this, and this compound is an ideal starting point for the synthesis of such probes. mdpi.com In this approach, the core of a bioactive molecule is modified to include a photoactivatable group, like the aryl azide in this compound.
The synthesis of a photoaffinity probe based on this scaffold would involve coupling the carboxylic acid of this compound to a known bioactive ligand. This creates a new molecule that retains the binding properties of the original ligand but now also possesses the photo-crosslinking ability of the aryl azide. When this probe is introduced to a complex biological sample (e.g., cell lysate or intact cells) and irradiated, it will covalently bind to its target protein(s). Subsequent purification of the probe-protein adduct allows for the identification of the target. A study on a related compound, 2-azido-3-[¹²⁵I]iodo-7,8-dibromodibenzo-p-dioxin, has demonstrated the utility of this class of molecules as probes to determine ligand affinity for receptors in cultured cells. nih.gov
The design of such a probe is a multi-step process:
| Stage | Action | Rationale |
| Probe Design | Identify a non-critical position on a known bioactive molecule for attachment of the 2-azido-3,5-dibromobenzoyl group. | To ensure that the modification does not significantly disrupt the binding of the ligand to its target. |
| Synthesis | Chemically synthesize the probe by forming an amide or ester linkage between the bioactive molecule and this compound. | To create the functional photoaffinity probe. |
| Binding and Crosslinking | Incubate the probe with a biological sample and then irradiate with UV light. | To allow the probe to bind to its target and then to covalently link to it. |
| Target Isolation and Identification | Isolate the covalently labeled protein(s) (e.g., using an affinity tag also incorporated into the probe) and identify them using mass spectrometry. | To determine the molecular target(s) of the original bioactive molecule. |
Contributions to Pharmaceutical Intermediate Synthesis Research (excluding final drugs and clinical trials)
The structural features of this compound also make it a valuable building block, or synthon, in the multi-step synthesis of complex molecules, particularly in the context of pharmaceutical research and development.
In the intricate pathways of organic synthesis, access to versatile starting materials is paramount. The synthesis of the precursor to our title compound, 2-amino-3,5-dibromobenzoic acid, has been well-characterized. nih.govchemicalbook.com The subsequent conversion to this compound provides a synthon with multiple reactive sites. The azido group can be reduced to an amine, which can then participate in a wide array of bond-forming reactions. Alternatively, the azide can undergo cycloaddition reactions (e.g., "click chemistry") to form triazoles. The bromine atoms are susceptible to a variety of palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira), allowing for the introduction of diverse substituents. The carboxylic acid provides a handle for a multitude of transformations, including amide bond formation and reduction.
This multi-functionality allows for the rapid construction of molecular complexity from a single, well-defined starting material, which is a key principle in efficient synthetic design.
In drug discovery, once a lead compound with some desired biological activity is identified, it is often necessary to synthesize a library of related compounds, or analogs, to optimize its properties. This compound is an excellent scaffold for such endeavors.
Using the various reactions at the disposal of the chemist, as described above, a large number of diverse analogs can be generated from this single starting material. For example, a library of compounds could be created by:
Amide Formation: Reacting the carboxylic acid with a diverse set of amines.
Cross-Coupling: Using different boronic acids in Suzuki coupling reactions at the bromine positions.
Azide Modification: Reducing the azide to an amine and then acylating with a variety of carboxylic acids.
This approach, often referred to as fragment-based or scaffold-based drug discovery, allows for the systematic exploration of the chemical space around a lead compound, which can lead to the identification of analogs with improved potency, selectivity, and pharmacokinetic properties.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment
NMR spectroscopy serves as a cornerstone for the structural determination of this compound, offering unambiguous insights into the proton and carbon environments within the molecule.
The ¹H NMR spectrum of this compound provides clear evidence for the substitution pattern on the aromatic ring. In a deuterated chloroform (CDCl₃) solvent, the spectrum displays two distinct signals in the aromatic region. beilstein-journals.org These signals appear as doublets, which is characteristic of coupling between adjacent protons.
The proton at the 6-position (H-6) resonates at δ 8.14 ppm, while the proton at the 4-position (H-4) appears at δ 7.95 ppm. beilstein-journals.org Both signals exhibit a small coupling constant (J) of 2.3 Hz. beilstein-journals.org This value is typical for meta-coupling (³JH,H), which occurs between protons separated by three bonds on an aromatic ring, thus confirming the 1,2,3,5-substitution pattern. The integration of each signal corresponds to a single proton.
¹H NMR Spectroscopic Data for this compound Solvent: CDCl₃, Frequency: 400 MHz
| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Assignment |
| 8.14 | Doublet (d) | 2.3 | Aromatic H-6 |
| 7.95 | Doublet (d) | 2.3 | Aromatic H-4 |
Complementing the proton data, ¹³C NMR spectroscopy identifies the unique carbon environments in the molecule. The spectrum, recorded in CDCl₃ at 101 MHz, shows signals corresponding to the seven carbon atoms of the structure. beilstein-journals.org
The signal at δ 166.8 ppm is readily assigned to the carboxylic acid carbon (C=O), a value typical for this functional group. beilstein-journals.org In the aromatic region, signals have been reported at δ 140.5 ppm and δ 138.4 ppm. beilstein-journals.org These signals are attributed to the quaternary carbons of the aromatic ring, which are carbons directly bonded to substituents (azide and bromine) and not to hydrogen. The complete assignment of all seven carbon signals requires further analysis, including 2D NMR techniques, to differentiate between the carbons bearing the azide and bromine atoms and the protonated carbons.
Partial ¹³C NMR Spectroscopic Data for this compound Solvent: CDCl₃, Frequency: 101 MHz
| Chemical Shift (δ) ppm | Tentative Assignment |
| 166.8 | Carboxylic Acid (C=O) |
| 140.5 | Aromatic Quaternary Carbon |
| 138.4 | Aromatic Quaternary Carbon |
While one-dimensional NMR provides fundamental data, two-dimensional (2D) NMR experiments would be essential for the complete and unambiguous assignment of all proton and carbon signals in this compound.
COSY (Correlation Spectroscopy): A ¹H-¹H COSY experiment would confirm the connectivity between the aromatic protons. It would show a cross-peak correlating the signal at δ 8.14 ppm with the signal at δ 7.95 ppm, verifying their meta-coupling relationship.
HSQC (Heteronuclear Single Quantum Coherence): This ¹H-¹³C correlation experiment would definitively link each proton signal to its directly attached carbon atom. It would be used to assign the specific ¹³C signals for the protonated carbons at C-4 and C-6.
HMBC (Heteronuclear Multiple Bond Correlation): The HMBC experiment is crucial for assigning the quaternary (non-protonated) carbons by revealing correlations between protons and carbons over two or three bonds. For instance, the proton at H-6 (δ 8.14) would be expected to show correlations to the carboxylic acid carbon, the carbon bearing the azide group (C-2), and the carbon at C-4. Similarly, H-4 would show correlations to the carbons bearing bromine (C-3 and C-5) and the carbon at C-2. These long-range correlations would allow for the complete and confident assignment of the entire carbon skeleton.
Infrared (IR) Spectroscopy for Functional Group Identification
Infrared (IR) spectroscopy is a rapid and effective method for identifying the key functional groups present in this compound. The spectrum exhibits characteristic absorption bands that confirm the presence of the azide, carboxylic acid, and substituted aromatic ring moieties.
The azide group (-N₃) provides a highly characteristic and intense signal in the IR spectrum. The asymmetric stretching vibration (νas) of the N=N=N bond gives rise to strong absorption bands, which for this compound are observed at 2151 cm⁻¹ and 2112 cm⁻¹. beilstein-journals.org The corresponding symmetric stretching vibration (νs) is found at a lower frequency, appearing at 1296 cm⁻¹. beilstein-journals.org The presence of these distinct peaks is definitive proof of the azide functionality within the molecule.
The carboxylic acid group is identified by its characteristic carbonyl (C=O) and hydroxyl (O-H) stretching vibrations. A strong, sharp absorption peak corresponding to the C=O stretch is observed at 1694 cm⁻¹. beilstein-journals.org The O-H stretch of a carboxylic acid is typically a very broad band found in the region of 3300-2500 cm⁻¹, a feature resulting from hydrogen bonding.
Vibrations associated with the aromatic ring also appear in the spectrum. The C=C stretching vibrations within the benzene ring typically produce a series of bands in the 1600-1450 cm⁻¹ region. Additionally, C-H bending vibrations of the aromatic ring are expected in the fingerprint region, which can help confirm the substitution pattern.
Key IR Absorption Bands for this compound
| Wavenumber (cm⁻¹) | Vibration Type | Functional Group Assignment |
| 2151, 2112 | Asymmetric Stretch (νas) | Azide (-N₃) |
| 1694 | Carbonyl Stretch (ν C=O) | Carboxylic Acid (-COOH) |
| 1296 | Symmetric Stretch (νs) | Azide (-N₃) |
An in-depth analysis of this compound is crucial for understanding its physicochemical properties and potential applications in various fields of chemical research. Advanced spectroscopic and structural characterization methodologies provide the foundation for this understanding, offering detailed insights into its molecular weight, fragmentation behavior, solid-state structure, and electronic properties.
Computational and Theoretical Chemistry Studies on 2 Azido 3,5 Dibromobenzoic Acid
Quantum Chemical Calculations for Electronic Structure Analysis
Quantum chemical calculations are fundamental in elucidating the electronic structure of a molecule. These methods provide insights into molecular stability, reactivity, and spectroscopic properties.
Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic properties of molecules. A key aspect of DFT studies is the analysis of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between these frontier orbitals, known as the HOMO-LUMO gap, is a crucial indicator of a molecule's chemical reactivity and kinetic stability. A smaller gap suggests that the molecule is more polarizable and has a higher chemical reactivity because it requires less energy to excite an electron from the HOMO to the LUMO.
For a molecule like 2-Azido-3,5-dibromobenzoic acid, DFT calculations would likely be performed using a functional such as B3LYP in conjunction with a suitable basis set. A computational study on the analogous compound, 2-amino-3,5-dibromobenzoic acid, revealed a HOMO-LUMO gap that was indicative of its relative stability and electrophilicity. nih.gov It is reasonable to hypothesize that this compound would exhibit a similarly informative HOMO-LUMO gap, reflecting the electron-withdrawing nature of the azido (B1232118) and bromo substituents, as well as the carboxylic acid group.
| Parameter | Hypothetical Value for this compound | Significance |
|---|---|---|
| HOMO Energy | -7.0 eV | Energy of the outermost electron-containing orbital; relates to the ability to donate electrons. |
| LUMO Energy | -2.5 eV | Energy of the lowest energy electron-accepting orbital; relates to the ability to accept electrons. |
| HOMO-LUMO Gap | 4.5 eV | Indicates chemical reactivity and stability; a smaller gap suggests higher reactivity. |
Ab initio methods are a class of quantum chemistry calculations that are derived directly from theoretical principles, without the inclusion of experimental data. These methods are employed for the precise determination of a molecule's geometric structure and total energy. Geometry optimization is the process of finding the arrangement of atoms in a molecule that corresponds to the lowest possible energy, its most stable conformation.
For this compound, ab initio calculations, such as those employing Møller-Plesset perturbation theory (MP2) or coupled-cluster (CC) methods, would provide highly accurate predictions of bond lengths, bond angles, and dihedral angles. These calculations would also yield the ground-state energy of the molecule, a fundamental piece of data for determining its thermodynamic properties.
Molecular Electrostatic Potential (MESP) maps are valuable tools for visualizing the charge distribution within a molecule and predicting its reactive sites. The MESP illustrates the electrostatic potential on the electron density surface, with different colors representing regions of positive and negative potential. Red, or negative, regions are indicative of electron-rich areas that are susceptible to electrophilic attack, while blue, or positive, regions denote electron-poor areas prone to nucleophilic attack. For this compound, the MESP would likely show negative potential around the oxygen atoms of the carboxylic acid group and the nitrogen atoms of the azido group.
Fukui indices are another set of descriptors derived from DFT that help in predicting the local reactivity of a molecule. These indices quantify the change in electron density at a specific atomic site when the total number of electrons in the molecule is altered. By calculating the Fukui functions for nucleophilic, electrophilic, and radical attacks, one can identify the atoms most likely to participate in different types of chemical reactions. In a study of 2-amino-3,5-dibromobenzoic acid, Fukui indices were successfully used to pinpoint the reactive centers of the molecule. nih.gov
| Reactivity Descriptor | Predicted Reactive Site on this compound | Information Provided |
|---|---|---|
| MESP Negative Region | Oxygen atoms of the carboxyl group, Nitrogen atoms of the azido group | Likely sites for electrophilic attack. |
| MESP Positive Region | Hydrogen atom of the carboxyl group, Carbon atoms of the aromatic ring | Likely sites for nucleophilic attack. |
| Fukui Index (f+) | Specific carbon or nitrogen atoms | Identifies the most probable sites for nucleophilic attack. |
| Fukui Index (f-) | Specific oxygen or nitrogen atoms | Identifies the most probable sites for electrophilic attack. |
Conformational Analysis and Molecular Dynamics Simulations
Conformational analysis and molecular dynamics simulations are computational techniques used to explore the dynamic behavior and stability of molecules.
Conformational analysis involves the study of the different spatial arrangements of atoms in a molecule that can be interconverted by rotation about single bonds. The potential energy surface (PES) maps the energy of a molecule as a function of its geometry. By exploring the PES, chemists can identify the most stable conformers (local and global energy minima) and the energy barriers to rotation between them.
For this compound, a key area of conformational flexibility would be the rotation of the azido and carboxylic acid groups relative to the benzene (B151609) ring. A computational study on the related compound, 3-(azidomethyl)benzoic acid, demonstrated the existence of multiple conformational polymorphs arising from the rotation of the azidomethyl group. nih.gov This study highlighted a significant energy barrier between different molecular arrangements. nih.gov A similar analysis of this compound would likely reveal the preferred orientations of the substituents and the energy required to transition between different conformational states.
Molecular dynamics (MD) simulations provide a detailed picture of the time-dependent behavior of a molecule. By solving Newton's equations of motion for a system of atoms, MD simulations can track the trajectory of each atom over time, offering insights into the molecule's flexibility, conformational changes, and interactions with its environment (e.g., a solvent).
An MD simulation of this compound in a solvent such as water or an organic solvent would reveal how the molecule behaves in solution. It would show the dynamic nature of the intramolecular hydrogen bonds and the interactions between the solute and solvent molecules. Such simulations are crucial for understanding the stability of different conformers in various environments and can provide a link between the molecule's structure and its macroscopic properties.
Reaction Mechanism Elucidation through Computational Modeling
Computational modeling is instrumental in mapping out the intricate details of chemical reactions. By simulating the energy landscape of a reaction, chemists can identify the most likely pathways and understand the factors that control the reaction's outcome.
A key aspect of understanding reaction mechanisms is the characterization of transition states. A transition state represents the highest energy point along a reaction coordinate, and its structure and energy determine the activation barrier of the reaction. For a molecule like this compound, a primary reaction of interest is the thermal or photochemical decomposition of the azide (B81097) group, which typically proceeds through a nitrene intermediate.
Computational methods, such as Density Functional Theory (DFT), can be used to locate the transition state for the extrusion of N₂ from the azido group. The geometry of this transition state would reveal the extent of bond breaking (C-N) and bond forming. The calculated activation energy provides a quantitative measure of the reaction rate.
Illustrative Transition State Data
Below is a hypothetical data table illustrating the kind of information that would be obtained from a transition state analysis for the decomposition of an aryl azide.
| Parameter | Value | Description |
| Reaction | Ar-N₃ → Ar-N + N₂ | Decomposition of the azide |
| Method | DFT (B3LYP/6-31G*) | Computational method used |
| Activation Energy (Ea) | 25-35 kcal/mol | Calculated energy barrier |
| N-N₂ Bond Length (TS) | ~1.8 Å | Elongated bond in the transition state |
| C-N Bond Length (TS) | ~1.4 Å | Largely intact bond in the transition state |
Note: The data in this table is illustrative and not based on a published study of this compound.
Beyond identifying transition states for a single step, computational modeling can map out entire potential energy surfaces, revealing competing reaction pathways. For instance, the nitrene intermediate formed from this compound could undergo several subsequent reactions, such as ring expansion, ring contraction, or intermolecular reactions.
By calculating the activation barriers for each of these potential pathways, researchers can predict the major products of the reaction. This is particularly important for understanding the chemo- and regioselectivity of the reaction. For example, in the presence of other nucleophiles, would the nitrene react selectively with one over the other? Computational models can help answer these questions by comparing the activation energies for the different reaction channels.
Natural Bond Orbital (NBO) Analysis for Delocalization and Bonding Interactions
Natural Bond Orbital (NBO) analysis is a computational technique used to study the electronic structure of molecules in terms of localized bonds and lone pairs. wisc.edu It provides a description of the Lewis-like chemical bonding and allows for the quantitative analysis of electron delocalization, which is crucial for understanding molecular stability and reactivity. wisc.edu
For this compound, an NBO analysis would provide insights into:
The nature of the C-N, N-N, and N≡N bonds in the azide group.
Hyperconjugative interactions , such as the delocalization of electron density from the lone pairs of the bromine and oxygen atoms into the antibonding orbitals of the benzene ring.
The electronic effects of the substituents (azido, bromo, and carboxylic acid groups) on the aromatic system.
A key output of NBO analysis is the second-order perturbation theory analysis of the Fock matrix, which quantifies the stabilization energy associated with donor-acceptor interactions.
Illustrative NBO Analysis Data
This table provides a hypothetical example of the type of data generated from an NBO analysis on a substituted aromatic ring.
| Donor NBO (i) | Acceptor NBO (j) | E(2) (kcal/mol) | Interaction Type |
| LP (1) O | π* (C=C) | ~5-10 | Delocalization from carboxyl oxygen lone pair |
| LP (1) Br | π* (C=C) | ~2-5 | Delocalization from bromine lone pair |
| π (C=C) | π* (C=C) | ~15-20 | Aromatic delocalization |
Note: The data in this table is illustrative and not based on a published study of this compound.
Theoretical Investigations of Spectroscopic Properties (e.g., Calculated IR Frequencies, NMR Chemical Shifts)
Computational chemistry is widely used to predict spectroscopic properties, which can aid in the identification and characterization of new compounds. youtube.com DFT calculations can provide theoretical IR and NMR spectra that, when compared with experimental data, can confirm the structure of a molecule. researchgate.net
Calculated IR Frequencies: Theoretical IR spectra can be calculated by computing the vibrational frequencies of a molecule. mdpi.com For this compound, key vibrational modes would include:
The asymmetric and symmetric stretches of the azide group (typically around 2100 cm⁻¹).
The C=O stretch of the carboxylic acid group (around 1700 cm⁻¹).
The O-H stretch of the carboxylic acid (a broad feature around 3000 cm⁻¹).
The C-Br stretches at lower frequencies.
It is common practice to apply a scaling factor to the calculated frequencies to account for anharmonicity and other limitations of the computational method. nih.gov
Calculated NMR Chemical Shifts: The prediction of NMR chemical shifts is another powerful application of computational chemistry. youtube.com By calculating the magnetic shielding tensors for each nucleus in the molecule, one can predict the ¹H and ¹³C NMR spectra. This is particularly useful for assigning peaks in complex spectra and for distinguishing between isomers. For this compound, calculations could help to precisely assign the chemical shifts of the two aromatic protons.
Illustrative Calculated vs. Experimental Spectroscopic Data
| Spectroscopic Data | Calculated Value (Illustrative) | Experimental Value (Typical Range) |
| IR Frequency (cm⁻¹) | ||
| Azide (asymmetric stretch) | 2150 | 2120-2160 |
| Carbonyl (C=O stretch) | 1720 | 1680-1710 |
| ¹³C NMR Chemical Shift (ppm) | ||
| Carbonyl Carbon | 168 | 165-175 |
| Carbon attached to Azide | 142 | 130-150 |
| Carbons attached to Bromine | 115, 120 | 110-125 |
Note: The data in this table is illustrative and not based on a published study of this compound.
Future Perspectives and Emerging Research Directions for 2 Azido 3,5 Dibromobenzoic Acid
Development of Novel Catalytic Systems for Efficient Synthesis and Transformations
The synthesis and functionalization of azido-brominated aromatic compounds like 2-azido-3,5-dibromobenzoic acid often necessitate the use of specialized catalytic systems to ensure efficiency and selectivity. Future research is poised to focus on the development of novel catalysts that can overcome the challenges associated with the inherent reactivity and potential hazards of such molecules.
One promising direction is the design of catalysts for the inbuilt recycling of hydrogen bromide (HBr) generated during bromination reactions. This approach, which involves the oxidation of HBr and subsequent reuse in the bromination process, significantly improves atom economy and minimizes environmental impact. Furthermore, the development of acidic tungstate-based zwitterionic organosilica nanocatalysts presents an environmentally friendly option for various organic transformations. nih.govresearchgate.net These catalysts have shown high efficiency in promoting reactions under mild and ambient conditions. nih.gov
Exploration of Advanced Multicomponent Reactions Incorporating the Compound
Multicomponent reactions (MCRs), which involve the combination of three or more reactants in a single step to form a complex product, are a cornerstone of modern drug discovery and organic synthesis. uniba.itresearchgate.net The structural features of this compound make it an ideal candidate for incorporation into advanced MCRs.
The presence of the azide (B81097) group allows for its participation in Ugi-azide and Passerini-azide reactions, which are powerful tools for the synthesis of diverse heterocyclic compounds. uniba.it For instance, the Ugi-azide reaction can be employed to create dihydroquinazoline (B8668462) derivatives by reacting 2-azidobenzaldehydes with amines, trimethylsilyl (B98337) azide, and isocyanides. uniba.it The resulting products can serve as precursors for a wide range of biologically active molecules. Lewis acid-driven MCRs also represent a promising area, enabling the synthesis of complex scaffolds like 2-alkyl chromanones. nih.gov The development of metal-free, energy-efficient mechanochemical approaches for domino multicomponent reactions further expands the synthetic utility of such compounds. nih.gov
Integration into Flow Chemistry and Continuous Synthesis Platforms for Scalability
The synthesis and handling of potentially hazardous reagents like bromine azide (BrN3), which can be generated from precursors related to this compound, present significant safety challenges in traditional batch processes. rsc.org Continuous flow chemistry offers a safer and more efficient alternative for managing such reactive intermediates. rsc.orgnih.gov
Flow chemistry platforms allow for the in-situ generation and immediate consumption of hazardous species, minimizing their accumulation and the risk of runaway reactions. nih.gov This technology provides precise control over reaction parameters, leading to improved selectivity and yields. nih.gov The integration of this compound and its derivatives into continuous flow systems will be crucial for the scalable and safe production of valuable downstream products. For instance, a continuous flow protocol has been successfully developed for the safe generation and utilization of BrN3 from inexpensive starting materials. rsc.org
Expansion of Applications in Supramolecular Chemistry and Nanotechnology Research
The ability of this compound to participate in various non-covalent interactions makes it a valuable component in the construction of supramolecular assemblies and nanomaterials. The carboxylic acid group can form robust hydrogen bonds, while the aromatic ring can engage in π-π stacking and halogen bonding.
In the realm of supramolecular chemistry, this compound can be used to form co-crystals and molecular salts with other organic molecules, leading to materials with tailored properties. For example, the interaction of dinitrobenzoic acid derivatives with other molecules has been shown to result in the formation of complex hydrogen-bonded networks. nih.govresearchgate.net The azide group also provides a handle for "click" chemistry, allowing for the covalent attachment of the molecule to surfaces or other macromolecules, a key technique in nanotechnology. The development of functionalized nanomaterials, such as acidic ionic organosilica, for catalytic applications is another area where derivatives of this compound could find use. nih.gov
Synergistic Approaches Combining Synthetic Methodologies with Advanced Computational Design
The combination of experimental synthetic work with advanced computational modeling is a powerful strategy for accelerating the discovery and optimization of new chemical entities. Theoretical calculations can provide valuable insights into the reactivity, stability, and electronic properties of molecules like this compound and its isomers.
Computational studies, such as Density Functional Theory (DFT) calculations, can be used to predict the most stable isomers, analyze molecular electrostatic potential maps, and determine frontier molecular orbital energies (HOMO-LUMO gaps). nih.gov This information can guide the design of new synthetic routes and help in understanding the mechanisms of complex reactions. For example, computational analysis has been used to characterize the structural and electronic properties of related compounds like 2-amino-3,5-dibromobenzoic acid. nih.gov Such synergistic approaches will be instrumental in unlocking the full potential of this compound in various applications.
Addressing Challenges and Opportunities in Azido-Brominated Aromatic Chemistry Research
The field of azido-brominated aromatic chemistry, while rich with opportunities, also presents several challenges. The synthesis of polysubstituted aromatic compounds with precise control over the position of functional groups remains a significant hurdle. scitechdaily.com The inherent energetic nature of the azide group requires careful handling and reaction design to ensure safety.
Q & A
Q. What are the optimal synthetic routes for preparing 2-Azido-3,5-dibromobenzoic acid?
- Methodological Answer : The synthesis typically involves halogenation followed by azide introduction. For bromination, 3,5-dibromobenzoic acid (CAS 618-58-6) is a common precursor . Azide groups can be introduced via nucleophilic substitution using NaN₃ under reflux with a polar aprotic solvent (e.g., DMF) at 80–100°C. Catalytic acetic acid (as in ) may enhance reaction efficiency by stabilizing intermediates . Critical parameters include reaction time (4–8 hrs), stoichiometric control (1:1.2 molar ratio of substrate to NaN₃), and inert atmosphere to avoid side reactions. Purification via recrystallization (ethanol/water) or column chromatography (silica gel, ethyl acetate/hexane) is recommended .
Q. How should researchers characterize the purity and structure of this compound?
- Methodological Answer : Use a combination of analytical techniques:
- NMR : H and C NMR in DMSO- to confirm substitution patterns (e.g., absence of proton signals at C2 due to azide substitution) .
- Mass Spectrometry : High-resolution MS (HRMS) to verify molecular ion [M–H]⁻ at m/z 325.84 (C₇H₂Br₂N₃O₂⁻) .
- IR Spectroscopy : Peaks at ~2100 cm⁻¹ (azide stretch) and 1680 cm⁻¹ (carboxylic acid C=O) .
- Elemental Analysis : Match calculated vs. observed C, H, N, Br percentages (±0.3% tolerance) .
Q. What are the stability considerations for handling this compound?
- Methodological Answer : The azide group is thermally and photolytically sensitive. Store at –20°C in amber vials under inert gas (N₂/Ar). Avoid grinding or heating >50°C to prevent decomposition. Conduct small-scale reactions (<1 mmol) with blast shields. Compatibility tests with solvents (e.g., DMSO, THF) should precede large-scale use .
Advanced Research Questions
Q. How can reaction conditions be optimized for regioselective azide substitution in 3,5-dibromobenzoic acid derivatives?
- Methodological Answer : Use a factorial design (e.g., 2³ matrix) to test variables:
Q. What computational tools predict the reactivity of this compound in click chemistry?
- Methodological Answer : Perform density functional theory (DFT) simulations (B3LYP/6-31G*) to assess azide-alkyne cycloaddition kinetics. Compare with experimental kinetics (e.g., via H NMR monitoring). Molecular docking (AutoDock Vina) evaluates binding affinity with biological targets (e.g., enzymes in ). Transition state analysis (IRC) identifies steric effects from bromine substituents .
Q. How can contradictory data on biological activity be resolved?
- Methodological Answer : Replicate assays under standardized conditions (e.g., MIC tests for antimicrobial activity). Use orthogonal assays (e.g., fluorescence polarization vs. SPR for protein binding). Analyze substituent effects: Bromine enhances lipophilicity (logP ~2.8), while azide may alter redox activity. Cross-reference with structurally similar compounds (e.g., 3,5-difluoro analogs in ) to identify structure-activity trends .
Q. What theoretical frameworks guide mechanistic studies of this compound?
- Methodological Answer : Link experiments to conceptual frameworks like Hammett substituent constants (σ values for Br: +0.26) to predict electronic effects on reactivity. For biological studies, use enzyme inhibition models (e.g., Michaelis-Menten kinetics with Lineweaver-Burk plots). emphasizes integrating theory (e.g., frontier molecular orbital theory for cycloadditions) into experimental design .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
